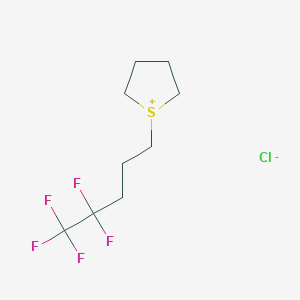![molecular formula C22H35NO5S B12540759 2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid CAS No. 142031-27-4](/img/structure/B12540759.png)
2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazinan ring, a phenoxy group, and a dodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid typically involves multiple steps. The initial step often includes the formation of the thiazinan ring, followed by the introduction of the phenoxy group. The final step involves the attachment of the dodecanoic acid chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid involves its interaction with specific molecular targets and pathways. The thiazinan ring and phenoxy group play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid can be compared with other similar compounds, such as:
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-acetohydrazide: This compound has a similar thiazinan ring but differs in the presence of an acetohydrazide group.
Ethyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-acetate: This compound also contains the thiazinan ring but has an ethyl acetate group instead of the dodecanoic acid chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
142031-27-4 |
|---|---|
Fórmula molecular |
C22H35NO5S |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenoxy]dodecanoic acid |
InChI |
InChI=1S/C22H35NO5S/c1-2-3-4-5-6-7-8-9-10-21(22(24)25)28-20-13-11-19(12-14-20)23-15-17-29(26,27)18-16-23/h11-14,21H,2-10,15-18H2,1H3,(H,24,25) |
Clave InChI |
ACUCVSLGQDYPFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
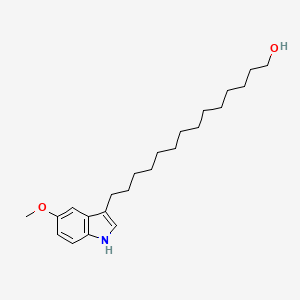

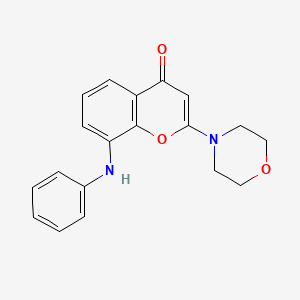
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)

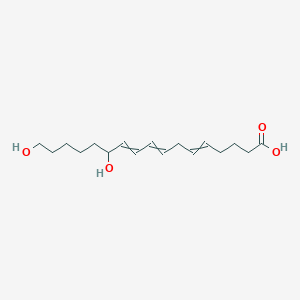
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
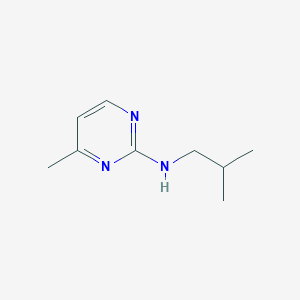
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
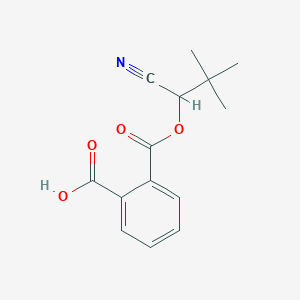
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
